molecular formula C12H15NO4 B14200316 (2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate CAS No. 865086-66-4

(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate

Katalognummer: B14200316
CAS-Nummer: 865086-66-4
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: MLZMHYGTLUBLFM-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate is an organic compound with a complex structure that includes a methoxycarbonyl group, an amino group, and a phenylethyl acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate typically involves the esterification of (2S)-2-[(Methoxycarbonyl)amino]-2-phenylethanol with acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethanol+Acetic Anhydride(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate+Acetic Acid\text{(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethanol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} (2S)-2-[(Methoxycarbonyl)amino]-2-phenylethanol+Acetic Anhydride→(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

865086-66-4

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

[(2S)-2-(methoxycarbonylamino)-2-phenylethyl] acetate

InChI

InChI=1S/C12H15NO4/c1-9(14)17-8-11(13-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,15)/t11-/m1/s1

InChI-Schlüssel

MLZMHYGTLUBLFM-LLVKDONJSA-N

Isomerische SMILES

CC(=O)OC[C@H](C1=CC=CC=C1)NC(=O)OC

Kanonische SMILES

CC(=O)OCC(C1=CC=CC=C1)NC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.